11-Methylenelynestrenol
Overview
Description
11-Methylenelynestrenol is a synthetic steroid hormone with the molecular formula C21H28O and a molecular weight of 296.45 g/mol . It is a derivative of norethisterone, a progestin hormone commonly used in hormonal contraceptives. This compound is known for its potential therapeutic and environmental applications.
Scientific Research Applications
11-Methylenelynestrenol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential use in hormonal therapies and contraceptives.
Industry: It is used in the development of new steroid-based pharmaceuticals and in environmental studies to understand its impact and degradation
Mechanism of Action
Target of Action
11-Methylenelynestrenol is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens . Progestogens play a crucial role in the menstrual cycle and maintenance of pregnancy.
Mode of Action
This compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It has weak androgenic and estrogenic activity and no other significant hormonal activity .
Pharmacokinetics
It’s known that the compound is a prodrug of norethisterone , which suggests it may be metabolized in the liver into active compounds.
Result of Action
As a progestin, this compound can have several effects at the molecular and cellular levels. It can influence the menstrual cycle, prevent ovulation, and contribute to the maintenance of pregnancy . It’s also used for contraception and in the treatment of menstrual disorders .
Biochemical Analysis
Biochemical Properties
11-Methylenelynestrenol plays a significant role in biochemical reactions, particularly in the context of steroid hormone pathways. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4 . These enzymes are involved in the hydroxylation and subsequent metabolism of this compound. The compound also interacts with the progesterone receptor, acting as an agonist . This interaction is crucial for its role in modulating hormonal activities.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the progesterone receptor, leading to changes in gene expression related to reproductive and metabolic functions . Additionally, this compound can modulate cell signaling pathways involved in cell growth and differentiation, impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone receptor, where it acts as an agonist . This binding leads to the activation of the receptor and subsequent changes in gene expression. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming intermediate metabolites that further influence its activity . These interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate hormonal activities without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver toxicity and disruptions in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage management in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of the compound, leading to the formation of active metabolites. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These pathways play a crucial role in determining the compound’s biological activity and effects on metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilic nature, allowing it to readily cross lipid membranes and reach target sites within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the nucleus where it interacts with the progesterone receptor . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This subcellular localization is essential for its activity and function, as it enables this compound to effectively modulate gene expression and cellular processes .
Preparation Methods
The synthesis of 11-Methylenelynestrenol involves several steps, starting from norethisteroneThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the addition of the methylene group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
11-Methylenelynestrenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.
Comparison with Similar Compounds
11-Methylenelynestrenol is similar to other synthetic progestins such as norethisterone and lynestrenol. it is unique due to the presence of the methylene group at the 11th position, which alters its chemical properties and biological activity . This modification can affect its binding affinity to the progesterone receptor and its overall pharmacokinetic profile.
Similar Compounds
Norethisterone: A widely used progestin in hormonal contraceptives.
Lynestrenol: Another synthetic progestin with similar applications in contraception and hormonal therapy
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPZVPROVDZCP-OLGWUGKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202367 | |
Record name | 11-Methylenelynestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54024-12-3 | |
Record name | 11-Methylenelynestrenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Methylenelynestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-METHYLENELYNESTRENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the structure of 11-Methylenelynestrenol?
A1: While the abstract itself does not describe the structure, the title "Structure of this compound" [] implies that the paper likely details the molecular structure of this compound. To obtain specifics like the molecular formula, weight, and spectroscopic data, one would need to access the full publication.
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